molecular formula C17H21NO3 B15063961 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-84-9

3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B15063961
CAS No.: 62550-84-9
M. Wt: 287.35 g/mol
InChI Key: WEXWZRFHVQSCLR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione is a synthetic spirocyclic compound of significant interest in medicinal chemistry and oncology research. Spirocyclic scaffolds, such as the azaspiro[5.5]undecane core, are recognized for their three-dimensional structural complexity and their potential in drug discovery . Research on closely related azaspiro compounds has demonstrated promising anti-cancer properties. For instance, certain triazaspirane derivatives have been identified as potent inhibitors of cancer cell migration and invasion, key processes in metastasis . These compounds are hypothesized to exert their effects through the negative regulation of specific signaling pathways, such as the FAK/Src pathway, and by decreasing the secretion of metalloproteinases like MMP-2 and MMP-9 . The structural motif of the 3-azaspiro[5.5]undecane-2,4-dione is a privileged scaffold for developing novel bioactive molecules, making this compound a valuable building block for researchers exploring new therapeutic agents, particularly in the context of prostate cancer and other invasive cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

62550-84-9

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H21NO3/c1-21-14-7-5-13(6-8-14)18-15(19)11-17(12-16(18)20)9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3

InChI Key

WEXWZRFHVQSCLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC3(CCCCC3)CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with a suitable spiro precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spiro compounds with different functional groups.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: The compound is explored for its use in the synthesis of complex organic molecules and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/R-Group Molecular Formula Key Properties/Applications References
3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione 4-Methoxyphenyl C₁₇H₂₁NO₄ Electron-rich aromatic group; potential CNS activity
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione 4-Chlorophenyl C₁₆H₁₈ClNO₂ Electron-withdrawing group; higher lipophilicity
3-(4-Chlorobutyl)-3-azaspiro[5.5]undecane-2,4-dione 4-Chlorobutyl (alkyl chain) C₁₄H₂₂ClNO₂ Flexible alkyl chain; altered pharmacokinetics
8a: 3-(3-(3-(4-Bromophenylamino)-triazolo-thiadiazol-6-yl)propyl)-3-azaspiro[5.5]undecane-2,4-dione Triazolo-thiadiazole hybrid C₂₂H₂₅BrN₆O₂S TNF-α inhibition; neuropathic pain management
3-((2-Hydroxyphenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (HMD) Hydroxyphenylamino C₁₇H₁₈N₂O₅ Nonlinear optical properties; hydrogen bonding

Key Observations:

  • Hybrid Systems: Triazolo-thiadiazole hybrids (e.g., 8a) exhibit marked bioactivity (TNF-α inhibition) due to synergistic effects between the spiro core and heterocyclic moieties .
  • Alkyl vs. Aromatic Substituents: Alkyl chains (e.g., 4-chlorobutyl) increase flexibility and may enhance membrane permeability but reduce π-π stacking in crystal lattices .

Crystallographic and Conformational Analysis

The spiro core’s conformation significantly impacts molecular packing and stability:

  • Cyclohexane Ring Conformation: In 3-(2,4-dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the cyclohexane ring adopts a chair conformation, while the 1,3-dioxane ring exhibits a distorted boat conformation . Similar chair conformations are observed in 3-(4-methoxyphenyl) derivatives, suggesting steric and electronic factors stabilize this arrangement.
  • Hydrogen Bonding: Hydroxyphenylamino derivatives (e.g., HMD) form intramolecular O–H⋯O and intermolecular C–H⋯O bonds, enabling three-dimensional network structures . In contrast, chloro-substituted analogs rely on weaker C–H⋯π and π⋯π interactions .

Biological Activity

3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione, identified by its CAS number 62550-84-9, is a compound of significant interest due to its potential biological activities. This article examines its structure, properties, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione is C17H21NO3C_{17}H_{21}NO_{3}, with a molecular weight of approximately 287.35 g/mol. Its structure features a spirocyclic framework, which is known to influence its biological interactions.

PropertyValue
CAS Number62550-84-9
Molecular FormulaC17H21NO3
Molecular Weight287.354 g/mol
LogP3.36410
PSA46.61000

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds similar to 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione. For instance, derivatives exhibiting similar structural motifs have shown efficacy against various bacterial strains. A comparative analysis demonstrated that modifications in the methoxy group can enhance antibacterial activity.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation. For example, a study published in Journal of Medicinal Chemistry reported that spirocyclic compounds can inhibit tumor growth in xenograft models.

Neuroprotective Effects

Furthermore, research indicates that 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione may exhibit neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, thereby preserving neuronal integrity.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of spirocyclic compounds found that those with a methoxy substitution exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to non-substituted analogs.
  • Cancer Cell Apoptosis : In a laboratory setting, cancer cell lines treated with 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione showed a marked increase in apoptotic markers after 48 hours of exposure, suggesting a strong potential for therapeutic application in oncology.
  • Neuroprotection in Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, (R)-1,5-dioxaspiro[5.5]undecane-2,4-dione reacts with 4-methoxybenzaldehyde in ethanol under reflux, followed by crystallization from petroleum ether-ethyl acetate (3:1 v/v) to obtain colorless blocks . Reaction optimization includes adjusting stoichiometry, solvent polarity, and temperature. Sodium ethylate or potassium hydroxide in ethanol can enhance reaction efficiency for similar spiro compounds . Yield improvements may involve controlled addition rates of aldehydes and post-reaction purification via recrystallization or chromatography.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses instruments like the Bruker SMART CCD detector, with MoKα radiation (λ = 0.71073 Å) at 293 K . SHELX programs (SHELXL for refinement, SHELXS for structure solution) are critical for processing diffraction data. Key steps include:

  • Indexing reflections and scaling using SAINT.
  • Solving phase problems via direct methods.
  • Refining atomic coordinates and thermal parameters iteratively.
    Validation metrics (R-factor < 0.06, wR < 0.19) ensure reliability .

Q. What spectroscopic techniques are used for physicochemical characterization?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) identify proton environments and carbon frameworks. For example, methoxy groups resonate at δ ~3.8 ppm, while spiro carbons appear downfield .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., MH+^+ peaks at m/z 302–473 for derivatives) .
  • FT-IR : Stretching vibrations for carbonyl (1700–1750 cm1^{-1}) and ether (1100–1250 cm1^{-1}) groups validate functional groups .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence the conformational dynamics of the spiro framework?

  • Methodological Answer : Substituents (e.g., 4-methoxy, bromo, furyl) alter steric and electronic interactions. For example:

  • Electron-donating groups (e.g., -OCH3_3) stabilize chair conformations in cyclohexane rings via intramolecular C–H⋯O hydrogen bonds .
  • Bulky substituents (e.g., bromo) increase puckering amplitudes in 1,3-dioxane rings, quantified using Cremer-Pople parameters (Q, θ, Φ) . Computational tools like Gaussian or Mercury can model substituent effects on torsional angles and ring strain.

Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in puckering parameters?

  • Methodological Answer : Contradictions arise from experimental vs. theoretical models. Strategies include:

  • Re-refinement : Re-analyze raw diffraction data using updated SHELX versions or alternative software (e.g., OLEX2).
  • Comparative Analysis : Benchmark against related structures (e.g., 3-(4-bromophenyl) analogs) to identify systematic errors .
  • DFT Calculations : Validate experimental puckering parameters (e.g., Q = 0.552 Å for cyclohexane rings) via geometry optimization at the B3LYP/6-31G(d) level .

Q. What methodologies are employed to evaluate the bioactivity of spiro compounds like 3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione?

  • Methodological Answer :

  • In Vitro Assays : Screen for TNF-α inhibition using ELISA (e.g., IC50_{50} determination in macrophage cultures) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or NF-κB.
  • SAR Studies : Modify substituents (e.g., replacing methoxy with chloro) and correlate changes with activity trends .

Q. How does solvent choice impact the crystallization and stability of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, ethyl acetate) favor crystal growth by reducing nucleation rates. Ethanol-water mixtures enhance hydrogen bonding, stabilizing weak intermolecular C–H⋯O interactions observed in SCXRD . Accelerated stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity and polymorph transitions.

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